N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This molecule combines structural elements from various functional groups, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. Key starting materials include 3,4-dihydroisoquinoline, pyridine derivatives, and 3-nitrobenzoic acid. The reaction often proceeds through a condensation reaction followed by amide bond formation under controlled conditions such as temperature, pressure, and the presence of catalysts like EDC or DCC.
Industrial Production Methods
Industrial production of this compound may employ scalable synthetic routes involving continuous flow chemistry and automation to ensure high yield and purity. Key to this process is the optimization of reaction conditions and purification techniques, such as recrystallization or chromatography, to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: : Potential transformation into its oxidized forms under strong oxidizing agents.
Reduction: : Possible reduction of the nitro group to an amine using reductive agents like palladium on carbon (Pd/C) and hydrogen (H2).
Substitution: : Participation in nucleophilic substitution reactions due to the presence of the nitrophenyl group.
Common Reagents and Conditions
Reagents such as NaBH4, Pd/C, H2, and various organic solvents (DMF, DMSO) are commonly used in these reactions. Conditions vary from mild temperatures for reduction to elevated temperatures and pressures for oxidation.
Major Products
The major products formed can include various oxidized, reduced, or substituted derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide finds applications in multiple scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potentially acts as a probe for studying cellular processes.
Medicine: : Explored for its role in drug development, particularly in targeting specific biological pathways.
Industry: : Utilized in the production of specialized materials and compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, likely involving binding to enzymes or receptors, thereby modulating their activity. The oxalamide group can engage in hydrogen bonding, enhancing its binding affinity and specificity. Key pathways might involve signal transduction or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Compared to other oxalamide derivatives, N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide stands out due to its unique combination of structural motifs:
3,4-Dihydroisoquinoline: : Often present in bioactive compounds.
Pyridine: : Commonly found in drug-like molecules due to its electron-withdrawing properties.
Nitrophenyl: : Enhances reactivity and potential for further functionalization.
List of Similar Compounds
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-phenyl oxalamide
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c30-23(24(31)27-20-8-3-9-21(13-20)29(32)33)26-15-22(18-7-4-11-25-14-18)28-12-10-17-5-1-2-6-19(17)16-28/h1-9,11,13-14,22H,10,12,15-16H2,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDHXNGGYKUOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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